molecular formula C9H25NSi2 B3056675 Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- CAS No. 7331-84-2

Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

Cat. No.: B3056675
CAS No.: 7331-84-2
M. Wt: 203.47 g/mol
InChI Key: UZCQLXKVOQBVCA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 126°C and a density of 0.78 g/cm³ at 20°C . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,3-Hexamethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with chlorotrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, 1,1,1,3,3,3-hexamethyldisilazane is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexamethyldisilazane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of 1,1,1,3,3,3-hexamethyldisilazane involves its role as a silylating agent. It reacts with hydroxyl, amino, and other nucleophilic groups in organic molecules to form stable trimethylsilyl derivatives. This reaction enhances the stability and volatility of the target molecules, making them more suitable for various analytical techniques such as gas chromatography and mass spectrometry .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexamethyldisilazane can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 1,1,1,3,3,3-hexamethyldisilazane, such as its higher reactivity and versatility in various applications.

Properties

IUPAC Name

N,N-bis(trimethylsilyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCQLXKVOQBVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303577
Record name Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7331-84-2
Record name NSC159135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 2
Reactant of Route 2
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 3
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 4
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 5
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Reactant of Route 6
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-

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